3'-Hydroxynalbuphine

Description

3'-Hydroxynalbuphine is a controlled substance subject to strict regulatory oversight. It is classified as a "made-to-order" compound with a short shelf life, requiring specialized handling and documentation (e.g., permits, BSL certification) .

Propriétés

Formule moléculaire |

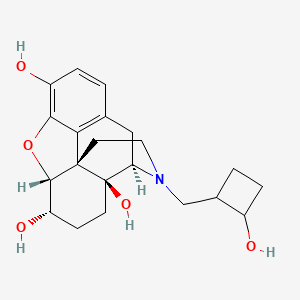

C21H27NO5 |

|---|---|

Poids moléculaire |

373.4 g/mol |

Nom IUPAC |

(4R,4aS,7S,7aR,12bS)-3-[(2-hydroxycyclobutyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |

InChI |

InChI=1S/C21H27NO5/c23-13-3-2-12(13)10-22-8-7-20-17-11-1-4-14(24)18(17)27-19(20)15(25)5-6-21(20,26)16(22)9-11/h1,4,12-13,15-16,19,23-26H,2-3,5-10H2/t12?,13?,15-,16+,19-,20-,21+/m0/s1 |

Clé InChI |

HCMKAZUAZQIDLE-UEZWLSALSA-N |

SMILES isomérique |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CCC6O)[C@H]([C@H]1O)OC5=C(C=C4)O)O |

SMILES canonique |

C1CC(C1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O)O |

Origine du produit |

United States |

Méthodes De Préparation

The preparation of 3’-Hydroxynalbuphine involves the incubation of nalbuphine with human liver microsomes. This process leads to the hydroxylation of nalbuphine, resulting in the formation of 3’-Hydroxynalbuphine and other metabolites . The reaction conditions typically involve the use of ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the qualitative and quantitative analysis of the metabolites .

Analyse Des Réactions Chimiques

3’-Hydroxynalbuphine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

3’-Hydroxynalbuphine has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of opioid metabolism and the development of analytical methods for detecting opioid metabolites.

Biology: Studied for its role in the metabolic pathways of nalbuphine and its effects on various biological systems.

Medicine: Investigated for its potential therapeutic effects and its role in pain management, particularly in cases where traditional opioids may pose a risk of addiction or respiratory depression.

Industry: Utilized in the development of new analgesic formulations and the improvement of existing pain management therapies

Mécanisme D'action

The mechanism of action of 3’-Hydroxynalbuphine involves its interaction with opioid receptors in the central nervous system. As a metabolite of nalbuphine, it likely retains some of the parent compound’s pharmacological properties, acting as an agonist at kappa opioid receptors and an antagonist at mu opioid receptors. This interaction leads to the inhibition of ascending pain pathways, altering the perception of and response to pain .

Comparaison Avec Des Composés Similaires

Comparative Analysis Limitations

- Structural analogs: No data on nalbuphine, naloxone, or other opioid derivatives for comparison.

- Pharmacokinetic/pharmacodynamic data : Absence of receptor affinity (e.g., µ-opioid, κ-opioid), potency, or metabolic profiles.

- Clinical or preclinical findings: No efficacy, toxicity, or safety data relative to similar compounds.

Logistical and Regulatory Comparisons

Based on , 3'-Hydroxynalbuphine differs from standard research compounds in logistical aspects:

Recommendations for Further Research

To perform a robust comparison, additional sources should address:

Structural analogs : Compare hydroxylation patterns, stereochemistry, and functional groups.

Receptor binding assays : Quantify affinity for opioid receptors (e.g., κ vs. µ selectivity).

Metabolic studies : Evaluate hepatic metabolism (e.g., CYP450 interactions) and metabolite activity.

nalbuphine or buprenorphine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.